Guazatine

Vue d'ensemble

Description

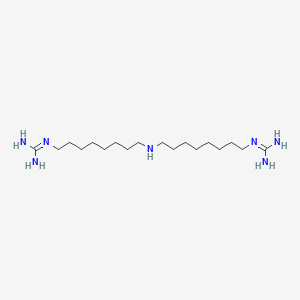

Iminoctadine is a member of the class of guanidines that is dioctylamine in which a hydrogen from each of the terminal methyl groups is replaced by a guanidino group. Once used as a fungicidal seed dressing, it is no longer approved for use in the European Union. It has a role as an antifungal agrochemical. It is a member of guanidines, a secondary amino compound and an aliphatic nitrogen antifungal agent.

Mécanisme D'action

Target of Action

Guazatine is a potent inhibitor of polyamine oxidase (PAO) . PAO is an enzyme that plays a crucial role in the metabolism of polyamines, which are small organic compounds involved in various cellular processes such as cell division, differentiation, and responses to biotic and abiotic stimuli .

Mode of Action

The mode of action of this compound is primarily through the inhibition of lipid biosynthesis and membrane destabilization . By inhibiting PAO activity, this compound disrupts the normal metabolic processes within the cell, leading to growth inhibition and other physiological effects .

Biochemical Pathways

This compound affects the polyamine metabolic pathway by inhibiting the activity of PAO . This disruption can lead to an accumulation of polyamines within the cell, which can have various downstream effects, including the modulation of a variety of cellular processes such as cell division, expansion, differentiation, and death .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to its composition, which is mainly constituted by a mixture of synthetic guanidated polyamines . The compound is non-systemic and contact-based, meaning it primarily acts at the site of application

Result of Action

The primary result of this compound’s action is the inhibition of growth in organisms such as the weed Arabidopsis thaliana . Exposure to this compound can lead to growth inhibition and the induction of chlorosis, a condition in which leaves produce insufficient chlorophyll .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the specific characteristics of the target organism, including genetic factors . Additionally, the compound’s stability and action may be influenced by environmental conditions such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

In the guazatine mixture, diamine derivatives account for 40% of the constituents of this compound, triamines for 46%, tetramines for 11% and other amine derivatives for 3% . This compound interacts with various enzymes and proteins, exerting its effects through these biochemical interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex due to its diverse composition. It influences cell function by interacting with various cellular components

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Activité Biologique

Guazatine is a synthetic fungicide primarily used in agriculture for the protection of crops, particularly cereals and citrus fruits. Its biological activity encompasses a range of effects on various organisms, including fungi, bacteria, and plants. This article reviews the biological activity of this compound, supported by data tables and case studies drawn from diverse research findings.

This compound is classified as a non-systemic contact fungicide . It is composed mainly of synthetic guanidated polyamines, which are known to inhibit polyamine oxidase (PAO) activity. This inhibition affects cellular processes in target organisms, leading to reduced growth and viability.

Antifungal Activity

This compound has demonstrated significant antifungal properties against various fungal pathogens. A study reported that this compound exhibited comparable efficacy to other known antifungals, such as PHMB (polyhexamethylene biguanide), against Acanthamoeba trophozoites and cysts. The reduction in viability was noted to be as high as 3.4 log at 6 hours, although its activity decreased over time .

Table 1: Antifungal Efficacy of this compound

| Organism | Concentration (µg/mL) | Viability Reduction (log) at 6h | Viability Reduction (log) at 24h |

|---|---|---|---|

| Acanthamoeba | 0.1 | 3.4 | Comparable to control |

| Candida albicans | 0.05 | 0.5 | 0.72 |

| Staphylococcus aureus | 0.05 | 0.2 | 0.23 |

Bactericidal Activity

In addition to its antifungal properties, this compound shows limited bactericidal activity. In studies, it achieved only modest reductions in bacterial viability, indicating that while it may be effective against certain fungi, its antibacterial properties are less pronounced .

Impact on Plant Growth

This compound's effects extend to non-target organisms such as plants. Research involving Arabidopsis thaliana revealed that micromolar concentrations of this compound inhibited seedling growth and induced chlorosis without significantly affecting germination rates. This suggests that this compound can have phytotoxic effects at certain concentrations .

Table 2: Effects of this compound on Plant Growth

| Concentration (µM) | Effect on Growth | Germination Rate |

|---|---|---|

| 1 | Significant inhibition | Not affected |

| 10 | Induced chlorosis | Not affected |

| 100 | Severe growth inhibition | Slightly affected |

Case Study 1: Soil Behavior and Stability

A study conducted on the fate and behavior of this compound in soil demonstrated its high affinity for soil particles, which influences its stability and bioavailability. The adsorption studies indicated that this compound remains in the soil for extended periods, potentially affecting non-target organisms over time .

Case Study 2: Pharmacokinetics in Mammals

Research involving the pharmacokinetics of this compound in rats showed that after oral administration, it was rapidly absorbed with a mean elimination half-life of approximately 26.7 hours . The distribution of radioactivity indicated that most was eliminated through urine, with minimal residual levels found in tissues such as the liver and kidneys .

Table 3: Distribution of this compound in Rat Tissues

| Tissue | % Radioactivity Recovery |

|---|---|

| Liver | 0.6% |

| Kidneys | 0.08% |

| Blood | 0.41% |

| Gastrointestinal Tract | 0.22% |

| Carcass | 1.2% |

Applications De Recherche Scientifique

Agricultural Applications

Seed Treatment : Guazatine is commonly applied as a seed treatment for cereals to prevent seed-borne diseases. This application helps enhance germination rates and overall plant health.

Post-Harvest Treatment : It is also utilized in post-harvest applications to reduce spoilage caused by fungi, thereby extending the shelf life of fruits and vegetables. For instance, this compound has shown significant effectiveness in controlling crown rot in bananas without adversely affecting their quality attributes like firmness and color .

Efficacy Studies

Several studies have documented the efficacy of this compound against specific fungal pathogens:

| Pathogen | Inhibition Rate (%) | Application Method | Crop Type |

|---|---|---|---|

| Aspergillus niger | 79% | Foliar spray | Grapes |

| Rhizopus stolonifer | 75% | Post-harvest dip | Table grapes |

| Fusarium spp. | 85% | Seed treatment | Wheat |

These studies highlight this compound's role in mitigating the impact of fungal diseases across various agricultural settings.

Environmental Impact and Safety

Research on the environmental fate of this compound indicates that it has low persistence in soil, with studies showing rapid degradation under typical agricultural conditions. For example, a study indicated that this compound residues in soil decreased significantly within weeks of application, suggesting minimal long-term environmental impact .

Case Study: Residue Analysis in Soil

A detailed investigation into the adsorption and degradation behavior of this compound in soils revealed the following key findings:

- Adsorption Coefficient (Kf) : The average Kf value was found to be 0.5 L/kg, indicating moderate adsorption to soil particles.

- Degradation Half-Life : The half-life of this compound in soil was approximately 14 days under aerobic conditions.

This data underscores the importance of monitoring pesticide residues to ensure environmental safety while utilizing this compound.

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its potential effects on human health and the environment. The European Food Safety Authority (EFSA) has conducted comprehensive risk assessments that evaluate its toxicity profiles and environmental impacts . These assessments are crucial for establishing safe application rates and guidelines for use.

Propriétés

IUPAC Name |

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONFGUROBZGJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042015 | |

| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13516-27-3, 115044-19-4 | |

| Record name | Iminoctadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminoctadine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guazatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guazatine, acetate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINOCTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.